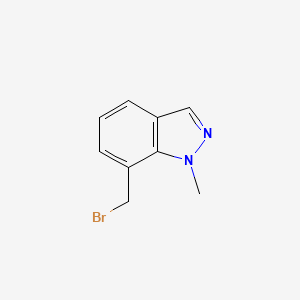

7-(Bromomethyl)-1-methyl-1H-indazole

Vue d'ensemble

Description

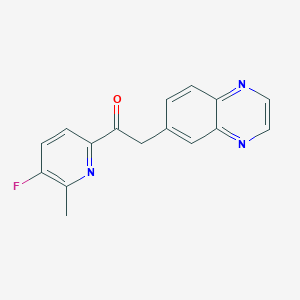

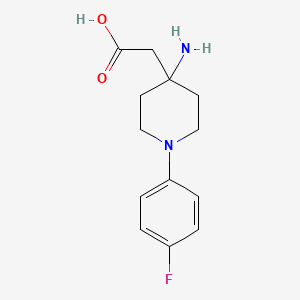

Indazoles are a type of organic compound with a pyrazole ring fused to a benzene ring. The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions .

Molecular Structure Analysis

The molecular structure of a compound like “7-(Bromomethyl)-1-methyl-1H-indazole” would likely involve a fused ring system characteristic of indazoles, with a bromomethyl group attached .

Chemical Reactions Analysis

Again, while specific reactions involving “7-(Bromomethyl)-1-methyl-1H-indazole” are not available, bromomethyl groups are often involved in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “7-(Bromomethyl)-1-methyl-1H-indazole” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups (like the bromomethyl group) would influence its properties .

Applications De Recherche Scientifique

Inhibition and Antinociceptive Activity

7-Nitro indazole (7-NI) derivatives, including those structurally related to 7-(Bromomethyl)-1-methyl-1H-indazole, have been shown to be potent inhibitors of nitric oxide synthase (NOS) across various biological models. These compounds exhibit significant potential in modulating nitric oxide (NO) production, a critical factor in various physiological and pathological processes. For instance, the 3-bromo variant of 7-NI demonstrates remarkable potency in inhibiting NOS activity in rat cerebellum, bovine endothelial cells, and lung tissues from endotoxin-pretreated rats, suggesting the utility of bromo-substituted indazoles in exploring NO's biological roles (Bland-Ward & Moore, 1995).

α-Glucosidase Inhibition and Antioxidant Activity

7-Carbo-substituted 5-bromo-3-methylindazoles have been assessed for their α-glucosidase inhibitory effect and antioxidant potential. These compounds, including variants of 7-(Bromomethyl)-1-methyl-1H-indazole, have shown significant to moderate inhibition of α-glucosidase activity, which is crucial for diabetes management. Additionally, their antioxidant activity, as demonstrated through the DPPH radical scavenging assay, indicates their potential in combating oxidative stress-related diseases (Mphahlele et al., 2020).

EEG Power and Vigilance in Rats

Research exploring the effects of NOS inhibitors, including 3-bromo variants of 7-NI, on electroencephalographic (EEG) power spectra and vigilance stages in rats, reveals the profound impact of such compounds on central neuronal activity. These studies provide insights into how modifications to the indazole nucleus, such as bromination, can influence central nervous system (CNS) functions, offering avenues for developing therapeutics targeting CNS disorders (Dzoljic et al., 1997).

Drug Discovery and Supramolecular Chemistry

The broader field of drug discovery and supramolecular chemistry also benefits from the structural features of indazole derivatives. Click chemistry, utilizing indazoles, has emerged as a powerful method for creating bioconjugates, highlighting the versatility of indazole scaffolds in developing new therapeutic agents. This chemistry enables the rapid synthesis of diverse compounds, facilitating the exploration of indazole-based molecules' biological activities, including those related to 7-(Bromomethyl)-1-methyl-1H-indazole (Kolb & Sharpless, 2003).

Molecular and Structural Analysis

The molecular and structural analysis of nitroindazoles, including brominated variants, contributes significantly to understanding their biological interactions and properties. X-ray diffraction studies reveal the intricacies of molecular conformations and supramolecular interactions, laying the groundwork for designing more effective NOS inhibitors and exploring their therapeutic potentials (Cabildo et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-(bromomethyl)-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVSNUXEWNVRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2CBr)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678461 | |

| Record name | 7-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Bromomethyl)-1-methyl-1H-indazole | |

CAS RN |

1092961-00-6 | |

| Record name | 7-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1504436.png)

-methanol](/img/structure/B1504438.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1504442.png)

![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)

![Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1504445.png)